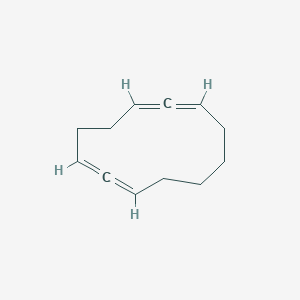
Cyclododeca-1,2,6,7-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododeca-1,2,6,7-tetraene is a cyclic hydrocarbon with a twelve-membered ring structure containing four double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclododeca-1,2,6,7-tetraene typically involves the cyclization of linear precursors under specific conditions. One common method is the cyclization of dodecatetraene using a transition metal catalyst. The reaction conditions often include high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar cyclization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclododeca-1,2,6,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclododecane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclododecane.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Cyclododeca-1,2,6,7-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying ring strain and conformational analysis.
Biology: Its derivatives are investigated for potential biological activity and as building blocks for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Cyclododeca-1,2,6,7-tetraene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bonds in the ring structure are reactive sites that participate in various transformations. The molecular targets and pathways involved are typically related to the nature of the substituents introduced during these reactions.
Comparación Con Compuestos Similares
Cyclododeca-1,4,7,10-tetraene: Another tetraene with different double bond positions.
Cyclododeca-1,3,5,7-tetraene: A compound with a different arrangement of double bonds.
Cyclododeca-1,2,4,5,7,8,10,11-octaene: A more highly unsaturated derivative.
Uniqueness: Cyclododeca-1,2,6,7-tetraene is unique due to its specific arrangement of double bonds, which imparts distinct conformational and reactivity properties. This makes it a valuable compound for studying ring strain and developing new materials.
Propiedades
Número CAS |
918312-22-8 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
InChI |
InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5-6,10H,2,4,7,9,11-12H2 |
Clave InChI |
CIXLHCSZDDWSDY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=C=CCCC=C=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)
![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

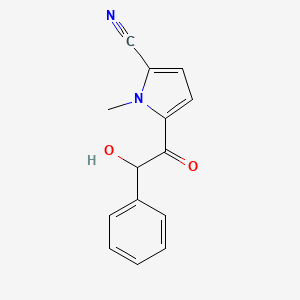
![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
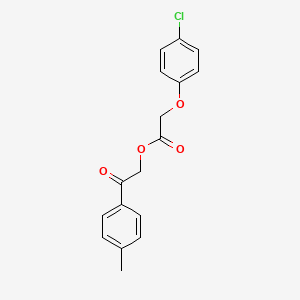
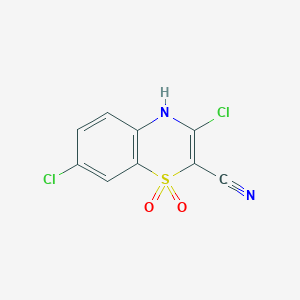
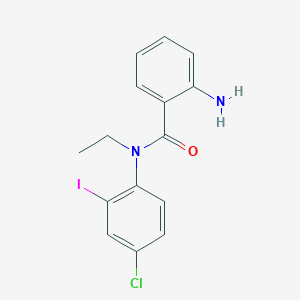

![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
